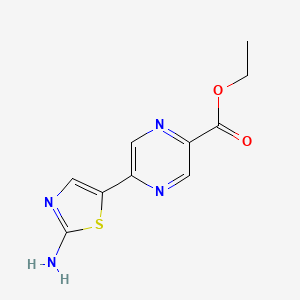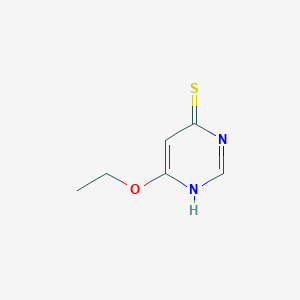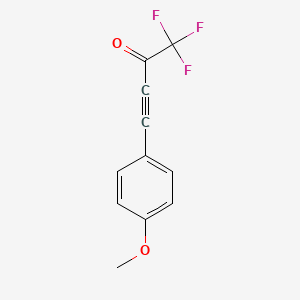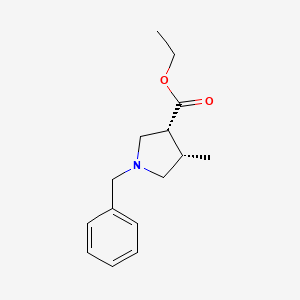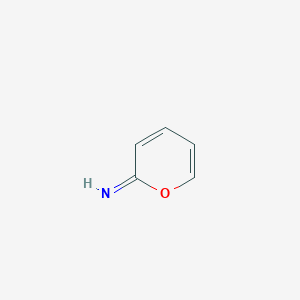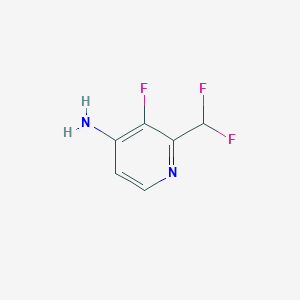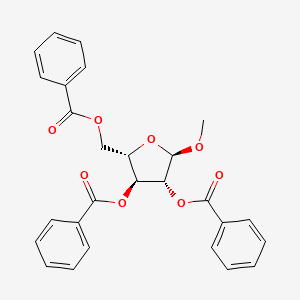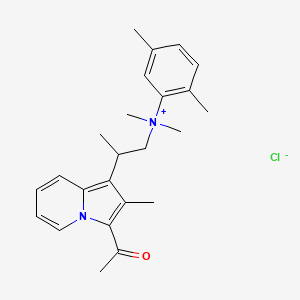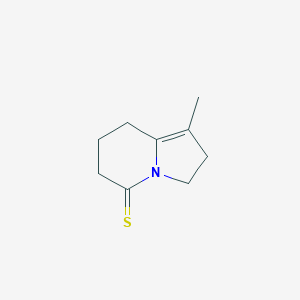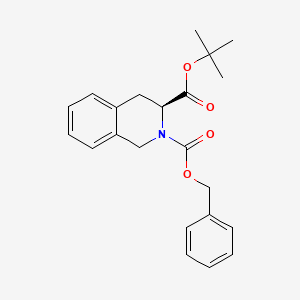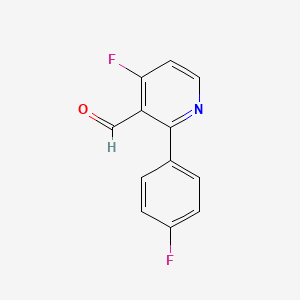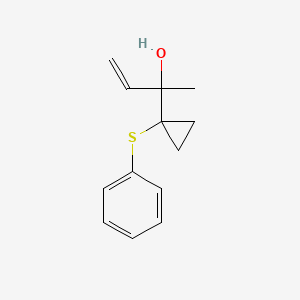
2-(1-(Phenylthio)cyclopropyl)but-3-EN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol is an organic compound with the molecular formula C₁₃H₁₆OS. It is characterized by a cyclopropyl ring substituted with a phenylthio group and a butenol side chain. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a butenol derivative with a phenylthiocyclopropane under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-(Phenylthio)cyclopropyl)but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the cyclopropyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Phenylthio)cyclopropyl)but-2-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(1-(Phenylthio)cyclopropyl)but-3-en-1-ol: Similar structure but with a different position of the hydroxyl group.
2-(1-(Phenylthio)cyclopropyl)but-2-en-2-ol: Similar structure but with a different position of the hydroxyl group.
Uniqueness
The combination of a cyclopropyl ring, phenylthio group, and butenol side chain makes it a versatile compound in various fields of research .
Properties
Molecular Formula |
C13H16OS |
|---|---|
Molecular Weight |
220.33 g/mol |
IUPAC Name |
2-(1-phenylsulfanylcyclopropyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H16OS/c1-3-12(2,14)13(9-10-13)15-11-7-5-4-6-8-11/h3-8,14H,1,9-10H2,2H3 |
InChI Key |
FASAVYNYZVYCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C1(CC1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


